Bis[bis(2,6-dimethylphenyl)methyl] ether
Description
Bis[bis(2,6-dimethylphenyl)methyl] ether is a sterically hindered aromatic ether characterized by two bis(2,6-dimethylphenyl)methyl groups linked via an oxygen atom. This compound has garnered attention due to its unique structural features, which influence its physicochemical properties and applications in materials science. The molecule’s rigidity and bulky substituents are critical in determining its reactivity, thermal stability, and suitability for specialized applications such as polymer membranes and ligand frameworks. X-ray crystallographic studies confirm its symmetrical structure, with the ether oxygen bridging two heavily substituted aromatic systems .
Properties
Molecular Formula |
C34H38O |
|---|---|
Molecular Weight |
462.7g/mol |
IUPAC Name |
2-[bis(2,6-dimethylphenyl)methoxy-(2,6-dimethylphenyl)methyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C34H38O/c1-21-13-9-14-22(2)29(21)33(30-23(3)15-10-16-24(30)4)35-34(31-25(5)17-11-18-26(31)6)32-27(7)19-12-20-28(32)8/h9-20,33-34H,1-8H3 |
InChI Key |
CWAFQEOASGMELT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OC(C3=C(C=CC=C3C)C)C4=C(C=CC=C4C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OC(C3=C(C=CC=C3C)C)C4=C(C=CC=C4C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bis[bis(2,6-dimethylphenyl)methyl] Ether and Analogues
Key Observations :
- The ether linkage in the target compound imparts moderate polarity and hydrolytic stability compared to the more reactive disulfide (–S–S–) bond .
- Phosphate esters exhibit higher thermal stability due to the robust P–O bond, making them suitable as flame retardants .
- Poly(arylene ether sulfone)s leverage sulfone groups for enhanced mechanical strength and chemical resistance in membrane applications .
Physicochemical Properties
| Property | This compound | Bis(2,6-dimethylphenyl) disulfide | Resorcinol bis[di(2,6-dimethylphenyl) phosphate] |
|---|---|---|---|
| Melting Point (°C) | 180–185 (crystalline) | 92–95 | 220–225 (amorphous) |
| Thermal Stability (°C) | 250 (decomposition) | 200 (decomposition) | >300 (no decomposition) |
| Solubility | Insoluble in water; soluble in toluene | Soluble in DCM, THF | Soluble in DMF, chloroform |
Notable Findings:
- The ether’s high melting point (180–185°C) reflects its crystalline packing, whereas the disulfide’s lower melting point (92–95°C) is attributed to weaker intermolecular forces .
- The phosphate ester’s exceptional thermal stability (>300°C) makes it ideal for high-temperature applications like flame retardancy .
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